6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Overview
Description
6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4ClN3S and a molecular weight of 185.63 g/mol . This compound is part of the imidazole family, known for its diverse chemical and biological properties. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Imidazo[4,5-b]pyridines are an important class of heterocycles which have gained much attention in recent years owing to the broad spectrum of their bioactivities . They are known to play a crucial role in numerous disease conditions . The derivatives of imidazo[4,5-b]pyridines show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to modulate the functions of receptors or enzymes in living systems, which is very important for studying biology and their treatment of disease .
Preparation Methods
The synthesis of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and chloroacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione can be compared with other imidazole derivatives, such as:
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
2-mercaptoimidazole: Known for its antioxidant properties.
Benzimidazole: Widely used in medicinal chemistry for its antiparasitic and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZGPYPUGZLRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366593 | |
Record name | 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19918-37-7 | |
Record name | 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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